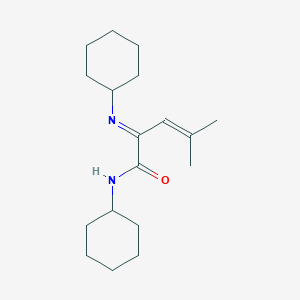![molecular formula C16H13N3O3 B14381756 1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one CAS No. 88538-50-5](/img/structure/B14381756.png)
1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a methyl group and a nitro group on the benzimidazole ring, as well as a phenyl group attached to an ethanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be carried out in various solvents, such as methanol, ethanol, or acetonitrile, and often requires the presence of a catalyst like hydrochloric acid or potassium hydroxide .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves multi-step processes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Aplicaciones Científicas De Investigación
1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antiviral, antiparasitic, and anti-inflammatory effects.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA grooves and exhibit DNA-cleavage properties, which contribute to its cytotoxic activities. It functions as a prodrug and must be activated by an NADH-dependent, mitochondrially localized, bacterial-like, type I nitroreductase .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1H-benzimidazole: Shares the benzimidazole core structure but lacks the nitro and phenyl groups.
5-Nitro-2-phenylbenzimidazole: Similar structure but with different substitution patterns on the benzimidazole ring.
1-(2-Methyl-1H-benzimidazol-1-yl)-2-phenylethanone: Similar structure but with different functional groups
Uniqueness
1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88538-50-5 |
|---|---|
Fórmula molecular |
C16H13N3O3 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
1-[4-(2-methyl-5-nitrobenzimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C16H13N3O3/c1-10(20)12-3-5-13(6-4-12)18-11(2)17-15-9-14(19(21)22)7-8-16(15)18/h3-9H,1-2H3 |
Clave InChI |
UBLJVVIPZNBAND-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1C3=CC=C(C=C3)C(=O)C)C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


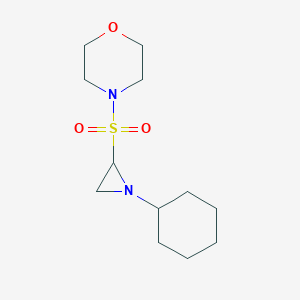

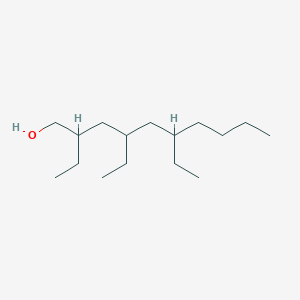
![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
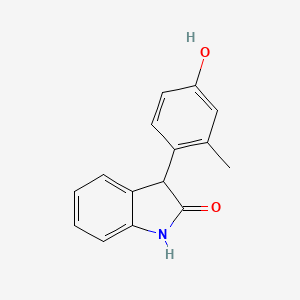
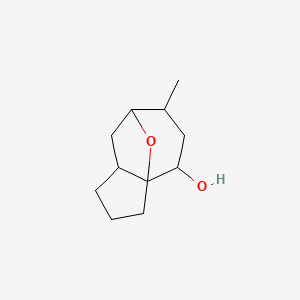
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
